(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid
Description
(2S)-2-{[(tert-Butoxy)carbonyl]amino}-5,5-difluoropentanoic acid is a fluorinated amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group at the second carbon (C2) and two fluorine atoms at the fifth carbon (C5) of the pentanoic acid backbone. Its molecular formula is C₁₀H₁₆F₂NO₄, with a molecular weight of 252.23 g/mol (calculated).
The Boc group enhances stability during synthetic processes, while the difluoro substitution at C5 introduces steric and electronic effects that modulate solubility, reactivity, and interactions with biological targets.
Properties
CAS No. |
1218921-57-3 |
|---|---|
Molecular Formula |
C10H17F2NO4 |
Molecular Weight |
253.24 g/mol |
IUPAC Name |
(2S)-5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C10H17F2NO4/c1-10(2,3)17-9(16)13-6(8(14)15)4-5-7(11)12/h6-7H,4-5H2,1-3H3,(H,13,16)(H,14,15)/t6-/m0/s1 |
InChI Key |
FONPOKVADVHMTQ-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of fluorine atoms. One common method includes the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiols can be used for nucleophilic substitution.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.
Oxidized or Reduced Products: The specific products depend on the nature of the oxidation or reduction reaction.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : (2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid
- Molecular Formula : C12H18F2N2O4
- Molecular Weight : 302.28 g/mol
- CAS Number : 205445-52-9
This compound features a difluoropentanoic acid backbone with a tert-butoxycarbonyl (Boc) protecting group on the amine, which is crucial for its reactivity and stability in various chemical reactions.
Synthesis of Peptides
One of the primary applications of this compound is in the synthesis of peptides. The Boc group allows for selective protection of the amine during peptide coupling reactions, facilitating the formation of complex peptide structures. This is particularly useful in synthesizing peptides that have therapeutic potential or are used as research tools.
Table 1: Comparison of Protecting Groups in Peptide Synthesis
| Protecting Group | Stability | Ease of Removal | Common Applications |
|---|---|---|---|
| Boc | High | Acidic conditions | Peptide synthesis |
| Fmoc | Moderate | Basic conditions | Solid-phase synthesis |
| Z | Moderate | Mild acid | General peptide synthesis |
Drug Development
The compound has been explored for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for developing drugs targeting specific biological pathways. For instance, the incorporation of difluoro groups can enhance the bioactivity and selectivity of drug candidates.
Case Study: Anticancer Activity
Research has indicated that compounds with difluoro substituents can exhibit enhanced activity against certain cancer cell lines. For example, derivatives of this compound have been tested for their ability to inhibit tumor growth in vitro.
Biochemical Research
In biochemical research, this compound serves as a building block for studying enzyme-substrate interactions and protein folding. Its unique fluorinated structure allows researchers to utilize NMR spectroscopy and other analytical techniques to gain insights into molecular dynamics.
Agricultural Chemistry
There is emerging interest in using fluorinated compounds in agricultural chemistry due to their potential as herbicides or pesticides. The unique properties imparted by fluorine can enhance the efficacy and environmental stability of agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid involves its interaction with specific molecular targets. The presence of the Boc protecting group and fluorine atoms can influence the compound’s reactivity and binding affinity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Biological Activity
(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid is a synthetic amino acid derivative that has garnered attention in biochemical research due to its potential applications in pharmaceuticals and biochemistry. This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during reactions.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H18F2N2O4
- Molecular Weight : 270.27 g/mol
The presence of the difluoro group enhances the lipophilicity and biological activity of the compound, making it a subject of interest in drug design.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its role as a potential therapeutic agent and its interactions with biological systems.
Research indicates that compounds with similar structures may interact with specific receptors or enzymes, influencing cellular signaling pathways. The difluoro substitution may enhance binding affinity to target proteins, potentially leading to increased efficacy as an agonist or antagonist in biochemical pathways.
1. Structure-Activity Relationship (SAR) Studies
A study highlighted the importance of structural modifications in amino acid derivatives for enhancing biological activity. The incorporation of difluoro groups was shown to significantly affect the pharmacodynamics of related compounds, suggesting that this compound might exhibit improved activity compared to non-fluorinated analogs .
2. Immunological Applications
In immunology research, derivatives of amino acids have been explored as vaccine adjuvants. For instance, compounds similar to this compound have been evaluated for their ability to modulate immune responses via Toll-like receptor (TLR) activation. These studies indicate that such compounds can enhance Th1 or Th2 responses depending on their structural characteristics .
3. Enzyme Inhibition Studies
Another area of investigation includes the inhibition of specific enzymes involved in metabolic pathways. Preliminary data suggest that this compound may inhibit certain proteases or kinases, thereby affecting cellular proliferation and apoptosis .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituents, stereochemistry, chain length, and functional groups.
Fluorinated Pentanoic Acid Derivatives
Key Findings :
- Trifluoro vs. Difluoro Substitution : The trifluoro analog (CAS: 453556-65-5) exhibits higher molecular weight (271.23 vs. 252.23) and enhanced electronegativity, which could reduce solubility in aqueous media but improve stability against metabolic oxidation .
- Stereochemistry : The (2R) enantiomer () may exhibit divergent binding properties in chiral environments, such as enzyme active sites, compared to the (2S) configuration .
Extended-Chain and Heterocyclic Analogs
Key Findings :
- Hexanoic vs. Pentanoic Chains: Extended-chain analogs (e.g., hexanoic acid derivatives) offer additional functionalization sites but may reduce membrane permeability due to increased hydrophobicity .
- Aromatic/Heterocyclic Substituents : Compounds with phenyl or furan groups () exhibit distinct electronic profiles, with trifluoromethylphenyl enhancing lipophilicity and furan enabling polar interactions .
Functional Group Variations
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
